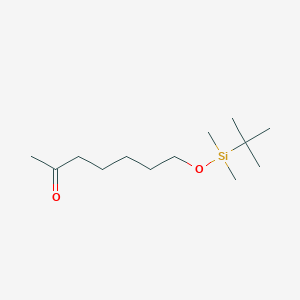![molecular formula C26H26N2O3 B12839130 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl- CAS No. 41382-37-0](/img/structure/B12839130.png)
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional ethylamino and dimethyl substitutions. It is commonly used in various scientific fields, including chemistry, biology, and medicine, due to its fluorescent properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spiro linkage. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in various applications .
Scientific Research Applications
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its structural configuration. This makes it an effective tool for detecting and quantifying various analytes in complex biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
- Spiro[isobenzofuran-1(3H),9’-[1H,5H,9H,11H,15H]xantheno[2,3,4-ij:5,6,7-i’j’]diquinolizine]-5-carboxylic acid
- 6’- (Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(ethylamino)-2’,7’-dimethyl- stands out due to its specific substitutions, which enhance its fluorescent properties and make it particularly useful in applications requiring high sensitivity and specificity. Its structural features also contribute to its stability and reactivity, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
41382-37-0 |
|---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3',6'-bis(ethylamino)-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C26H26N2O3/c1-5-27-21-13-23-19(11-15(21)3)26(18-10-8-7-9-17(18)25(29)31-26)20-12-16(4)22(28-6-2)14-24(20)30-23/h7-14,27-28H,5-6H2,1-4H3 |
InChI Key |
MGHXERGCHHWTER-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


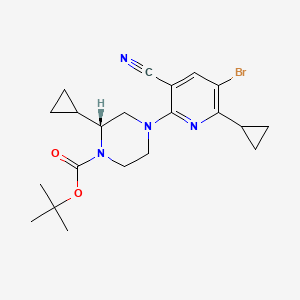
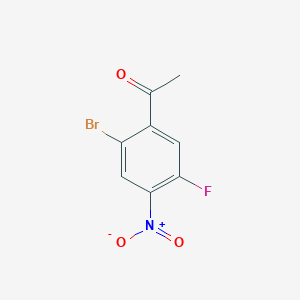
![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)

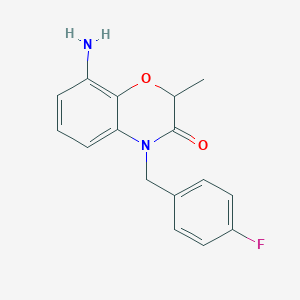
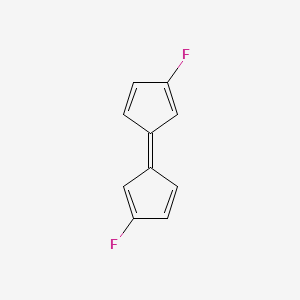
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
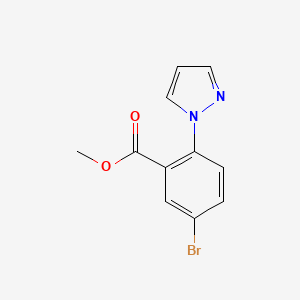
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)
![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

